Acid-PEG6-t-butyl ester
Overview
Description
Acid-PEG6-t-butyl ester is a PEG derivative containing a t-butyl protected carboxyl group with a terminal carboxylic acid . It is commonly used in bioconjugation reactions and organic synthesis . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In a typical lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .Molecular Structure Analysis
The molecular formula of Acid-PEG6-t-butyl ester is C20H38O10 . It contains a t-butyl protected carboxyl group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .Chemical Reactions Analysis
The terminal carboxylic acid of Acid-PEG6-t-butyl ester can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction is commonly used in bioconjugation reactions and organic synthesis .Physical And Chemical Properties Analysis
The molecular weight of Acid-PEG6-t-butyl ester is 438.5 g/mol . It is soluble in water, DMSO, DCM, and DMF .Scientific Research Applications
Bioconjugation
Acid-PEG6-t-butyl ester is widely used in bioconjugation . This process involves attaching a PEG (polyethylene glycol) chain to a molecule of interest, such as a drug or a protein, to improve its solubility and stability . The terminal carboxylic acid group of Acid-PEG6-t-butyl ester can react with primary amine groups to form stable amide bonds, which is a fundamental reaction in bioconjugation .
Drug Delivery
In the field of drug delivery , Acid-PEG6-t-butyl ester plays a crucial role. The hydrophilic PEG spacer can increase the solubility of hydrophobic drugs in aqueous media, enhancing their delivery and distribution in biological systems . The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for controlled release of the drug .
PEGylation
PEGylation: is the process of attaching PEG chains to molecules, such as therapeutic proteins, to mask them from the host’s immune system. Acid-PEG6-t-butyl ester is used to PEGylate proteins, thereby increasing their circulation time in the bloodstream and reducing immunogenicity .
Surface Modification
Acid-PEG6-t-butyl ester is employed in surface modification to alter the properties of materials. For instance, it can be used to create anti-fouling surfaces that resist protein adsorption, which is beneficial in medical device manufacturing .
Mechanism of Action
Target of Action
The primary target of Acid-PEG6-t-butyl ester is the primary amine groups present in various biological molecules . These amine groups play a crucial role in numerous biological processes, including protein synthesis and function, signal transduction, and cellular metabolism.
Mode of Action
Acid-PEG6-t-butyl ester interacts with its targets through a chemical reaction. The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows the compound to bind to its targets and exert its effects.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could enhance its bioavailability and distribution in the body.
Result of Action
The primary result of Acid-PEG6-t-butyl ester’s action is the formation of a stable amide bond with primary amine groups . This can lead to changes in the structure and function of the target molecules, potentially influencing various cellular processes.
Action Environment
The action of Acid-PEG6-t-butyl ester can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability might vary depending on the acidity of its environment.
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O10/c1-20(2,3)30-19(23)5-7-25-9-11-27-13-15-29-17-16-28-14-12-26-10-8-24-6-4-18(21)22/h4-17H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEKCKLYBRNNLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acid-PEG6-t-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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